molecular formula C11H21NO5 B1524274 2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid CAS No. 1233513-26-2

2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid

Cat. No.: B1524274
CAS No.: 1233513-26-2
M. Wt: 247.29 g/mol
InChI Key: UUCSJBBACWWTCF-UHFFFAOYSA-N
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Description

2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group, a hydroxyl group, and a carboxylic acid group. This compound is of interest in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its functional groups that can undergo various chemical transformations.

Chemical Reactions Analysis

Types of Reactions: 2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a building block in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid involves its functional groups participating in various chemical reactions. The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then interact with other molecules. The hydroxyl and carboxylic acid groups can form hydrogen bonds and participate in esterification and amidation reactions, respectively .

Comparison with Similar Compounds

  • 2-(Boc-Aminomethyl)-3-hydroxy-3-phenylpropanoic acid
  • 2-(Boc-Aminomethyl)-3-hydroxy-3-ethylbutanoic acid

Uniqueness: 2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations. Its Boc-protected amine group provides stability during synthesis, while the hydroxyl and carboxylic acid groups offer versatility in reactions .

Properties

IUPAC Name

3-hydroxy-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-6-7(8(13)14)11(4,5)16/h7,16H,6H2,1-5H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCSJBBACWWTCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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